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Compound of Interest

Compound Name: Aurantiamide benzoate

Cat. No.: B12400613

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Aurantiamide benzoate, a naturally occurring dipeptide derivative. Detailed Nuclear Magnetic
Resonance (NMR) and Mass Spectrometry (MS) data are presented, along with the
experimental protocols for their acquisition. Furthermore, a proposed mechanism of action for
its observed biological activities is illustrated, providing a valuable resource for researchers in
natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data

The structural elucidation of Aurantiamide benzoate has been accomplished through a
combination of one- and two-dimensional NMR spectroscopy and high-resolution mass
spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The H and 13C NMR spectra of Aurantiamide benzoate were recorded in deuterochloroform
(CDCIs) on a 400 MHz spectrometer for proton and 100 MHz for carbon nuclei. The chemical
shifts () are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an
internal standard.

Table 1: *H NMR (400 MHz, CDCIs3) and 3C NMR (100 MHz, CDCls) Data for Aurantiamide
Benzoate[1]

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b12400613?utm_src=pdf-interest
https://www.benchchem.com/product/b12400613?utm_src=pdf-body
https://www.benchchem.com/product/b12400613?utm_src=pdf-body
https://www.benchchem.com/product/b12400613?utm_src=pdf-body
https://www.benchchem.com/product/b12400613?utm_src=pdf-body
https://www.benchchem.com/product/b12400613?utm_src=pdf-body
https://academicjournals.org/journal/JMPR/article-full-text-pdf/C2D2D0523533
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12400613?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Position

'H Chemical Shift (3, ppm),

Multiplicity (J in Hz)

13C Chemical Shift (6, ppm)

Phenylalanine-1 (Phe-1)

2" 7.22-7.30 (m) 129.2
3" 7.22-7.30 (m) 128.5
4" 7.22-7.30 (m) 126.8
5" 7.22-7.30 (M) 128.5
6" 7.22-7.30 (m) 129.2
7" (CH2) 3.23 (dd), 3.29 (dd) 38.2
8 (CH) 4.94 (dd) 53.8
9 (C=0) - 171.8
10 (NH) 6.64 (d, 10.2) -
Phenylalanine-2 (Phe-2)

2" 7.22-7.30 (m) 129.4
3™ 7.22-7.30 (M) 128.6
4" 7.22-7.30 (m) 126.9
5™ 7.22-7.30 (m) 128.6
6" 7.22-7.30 (m) 129.4
11 (CH2) 2.91 (dd), 3.02 (dd) 37.0
12 (CH) 4.64 (m) 55.2
13 (NH) 6.57 (d, 9.8) -
Benzoyl Group (Amide)

1 - 134.5
2'/6' 7.70 (d, 9.6) 127.0
3'/5' 7.32 (m) 128.6
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4 7.44 (t, 9.0) 131.6

14 (C=0) - 167.3

Benzoate Group (Ester)

1 - 130.3
2/6 7.66 (d, 9.0) 129.7
3/5 7.40 (t, 9.0) 128.4
4 7.52 (t, 9.0) 133.0
7 (C=0) - 167.1
8 (CH2) 4.06 (dd), 4.56 (dd) 65.5

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) data was acquired on a
Waters Xevo G2 QTOF mass spectrometer.[2] The analysis of Aurantiamide benzoate yielded
a sodium adduct ion [M+Na]* at m/z 529.2106, which corresponds to the molecular formula
C32H30N204 (calculated for C32H30N204Na, 529.2103).[2] Electron ionization mass
spectrometry (EIMS) showed a molecular ion peak [M]* at m/z 506, consistent with the
calculated molecular weight.[1]

Table 2: Mass Spectrometry Data for Aurantiamide Benzoate

. lonization . Molecular
Technique Observed m/z Interpretation
Mode Formula
HRESIMS ESI+ 529.2106 [M+Na]* C32H30N204
EIMS El 506 [M]* C32H30N204

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of
Aurantiamide benzoate.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.mona.uwi.edu/fms/wimj/system/files/article_pdfs/wimj-iss2-2018_110_113.pdf
https://www.benchchem.com/product/b12400613?utm_src=pdf-body
https://www.mona.uwi.edu/fms/wimj/system/files/article_pdfs/wimj-iss2-2018_110_113.pdf
https://academicjournals.org/journal/JMPR/article-full-text-pdf/C2D2D0523533
https://www.benchchem.com/product/b12400613?utm_src=pdf-body
https://www.benchchem.com/product/b12400613?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12400613?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Isolation and Purification

Aurantiamide benzoate was isolated from the chloroform extract of the stem bark of
Artocarpus kemando Miq. The crude extract was subjected to repeated column
chromatography on silica gel using a hexane:acetone gradient. Further purification was
achieved using a chromatotron with a silica gel support and a hexane:acetone mobile phase to
yield pure Aurantiamide benzoate as white prisms.[1]

NMR Spectroscopy

A sample of pure Aurantiamide benzoate was dissolved in deuterated chloroform (CDCIs)
containing tetramethylsilane (TMS) as an internal standard. *H and 3C NMR spectra were
acquired on a Bruker AV 500 NMR spectrometer operating at a proton frequency of 400 MHz
and a carbon frequency of 100 MHz.[2] Standard pulse sequences were used for one-
dimensional (*H and 13C) and two-dimensional (COSY, HSQC, HMBC) experiments to enable
full spectral assignment.

Mass Spectrometry

High-resolution mass spectra were obtained using a Waters Xevo G2 QTOF mass
spectrometer with an ACQUITY UPLC BEH C-18 column (2.1 mm x 50 mm, 1.7 um).[2] The
sample was introduced via electrospray ionization (ESI) in positive ion mode. For electron
ionization mass spectrometry (EIMS), a direct insertion probe was used.

Proposed Biological Activity and Signaling Pathway

Aurantiamide benzoate has been reported to exhibit several biological activities, including
xanthine oxidase inhibition and anti-inflammatory effects.[3] While the precise signaling
pathways for Aurantiamide benzoate are not fully elucidated, its structural analog,
Aurantiamide acetate, has been shown to exert its anti-inflammatory and anti-viral effects
through the inhibition of the NF-kB signaling pathway.[4][5] Given the structural similarity, a
comparable mechanism is proposed for Aurantiamide benzoate.

Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of
hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to
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hyperuricemia and gout. Aurantiamide benzoate has been identified as a potent inhibitor of
xanthine oxidase.[3]

Anti-inflammatory Activity via NF-kB Pathway Inhibition

The NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is
a crucial regulator of the inflammatory response. In its inactive state, NF-kB is sequestered in
the cytoplasm by inhibitor of KB (IkB) proteins. Pro-inflammatory stimuli lead to the
phosphorylation and subsequent degradation of kB, allowing NF-kB to translocate to the
nucleus and activate the transcription of pro-inflammatory genes. It is proposed that
Aurantiamide benzoate may inhibit this pathway, leading to a reduction in the production of
inflammatory mediators.

Below is a diagram illustrating the proposed inhibitory effect of Aurantiamide benzoate on the
NF-kB signaling pathway.
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Proposed Inhibitory Mechanism of Aurantiamide Benzoate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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